Comparative Potency: Palbociclib Orotate Exhibits Equivalent CDK4/6 Inhibition to Other Salts
Palbociclib orotate demonstrates CDK4 and CDK6 inhibition with IC50 values of 11 nM and 16 nM, respectively, in cell-free assays . These potency values are identical to those reported for palbociclib free base and the hydrochloride salt, indicating that the orotate counterion does not alter the intrinsic kinase inhibitory activity of the parent molecule . This equivalence is critical for ensuring that the choice of salt form does not compromise target engagement in biochemical or cellular assays.
| Evidence Dimension | Potency (IC50) for CDK4 |
|---|---|
| Target Compound Data | 11 nM (CDK4) |
| Comparator Or Baseline | Palbociclib free base: 11 nM (CDK4); Palbociclib HCl: 11 nM (CDK4) |
| Quantified Difference | 0 nM difference (within assay variability) |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Ensures that switching to the orotate salt does not alter the compound's primary pharmacological activity, a key consideration for assay reproducibility.
